1-(azepan-1-yl)-2-{4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone
Description
The compound 1-(azepan-1-yl)-2-{4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone features a unique hybrid structure combining azepane (a 7-membered saturated ring with one nitrogen), piperazine (a 6-membered ring with two nitrogens), and a 6-fluoroindole moiety linked via an acetyl group.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-[2-(6-fluoroindol-1-yl)acetyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2/c23-19-6-5-18-7-10-27(20(18)15-19)17-22(29)26-13-11-24(12-14-26)16-21(28)25-8-3-1-2-4-9-25/h5-7,10,15H,1-4,8-9,11-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWDOKWWHKEHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and dihaloalkanes.
Coupling Reactions: The final compound is obtained through coupling reactions, such as amide bond formation, using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(azepan-1-yl)-2-{4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving indole and piperazine derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the piperazine ring can modulate neurotransmitter activity. The fluoro group enhances the compound’s binding affinity and stability.
Comparison with Similar Compounds
Core Structural Features
Key Observations :
- Piperazine-ethanone backbone is common in neuroactive and antimicrobial agents, with substituents dictating target specificity .
- Indole derivatives (e.g., 6-fluoroindole in the target vs. phenylindole in ) influence lipophilicity and receptor binding. Fluorination may enhance metabolic stability and blood-brain barrier penetration .
- Azepane in the target compound could modulate pharmacokinetics (e.g., solubility, half-life) compared to simpler aliphatic chains .
Characterization Methods :
QSAR Trends :
- QPlogBB (brain/blood partition coefficient): Higher values in biphenyl-piperazine analogs correlate with CNS activity . The target’s 6-fluoroindole may improve QPlogBB over non-fluorinated indoles.
- Electron affinity (EA) : Linked to dopamine receptor antagonism in biphenyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
